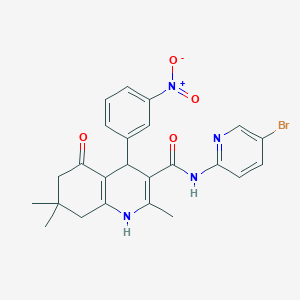
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD4 inhibitor and is used in many research studies for its unique properties.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of the BRD4 protein. This protein is involved in the regulation of gene expression, and its inhibition leads to the downregulation of various oncogenes, resulting in the inhibition of cancer cell growth. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and protect neurons from oxidative stress. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. This compound is readily available and can be synthesized using a multistep process. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential future direction is the development of more potent and selective BRD4 inhibitors. Another potential direction is the investigation of the potential use of this compound in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, the development of new synthesis methods for this compound could also be a potential future direction.
Synthesemethoden
The synthesis of N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multistep process. The starting material for the synthesis is 2-amino-5-bromo-pyridine. The synthesis process involves the use of various reagents and solvents, including acetic acid, acetic anhydride, and triethylamine. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively used in scientific research for its potential applications in various fields. This compound has shown promising results in cancer research, where it acts as a BRD4 inhibitor and inhibits cancer cell growth. It has also been used in neurodegenerative disease research, where it has shown potential as a neuroprotective agent.
Eigenschaften
Produktname |
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C23H22BrN3O3 |
Molekulargewicht |
468.3 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22BrN3O3/c1-13-20(23(29)27-19-10-9-15(24)12-25-19)21(14-5-3-6-16(11-14)30-2)22-17(26-13)7-4-8-18(22)28/h3,5-6,9-12,21,26H,4,7-8H2,1-2H3,(H,25,27,29) |
InChI-Schlüssel |
AEVMEYWHGGSNEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=NC=C(C=C4)Br |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=NC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304155.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304156.png)
![2-amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304160.png)
![2-amino-3-benzoyl-4-[4-(diethylamino)phenyl]-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304161.png)









